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Compound of Interest

Compound Name: Triethylene glycol dibenzoate

Cat. No.: B094434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triethylene glycol dibenzoate (TEGDB) is a non-phthalate plasticizer that serves as a

promising alternative to traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP) in the

manufacturing of medical devices. Its use is particularly relevant for flexible polyvinyl chloride

(PVC) applications where biocompatibility and low toxicity are paramount. These application

notes provide a comprehensive overview of TEGDB's properties, performance characteristics,

and the necessary protocols for its evaluation in a medical device context.

Properties of Triethylene Glycol Dibenzoate
TEGDB is a high-solvating plasticizer, meaning it efficiently integrates with and softens polymer

matrices like PVC. This property is crucial for achieving the desired flexibility and durability of

medical tubing, blood bags, and other devices.

Table 1: Physicochemical Properties of Triethylene Glycol Dibenzoate
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Property Value Reference

Chemical Formula C20H22O6 [1]

Molecular Weight 358.39 g/mol [1]

CAS Number 120-56-9

Appearance
Colorless to light-yellow

viscous liquid

Boiling Point >300 °C

Solubility

Insoluble in water; soluble in

aromatic hydrocarbons,

ketones, and esters

Performance in Medical Grade PVC
While specific quantitative data for TEGDB in medical-grade PVC is not extensively published,

its performance can be inferred from its properties as a high-solvating plasticizer and by

comparison with other non-phthalate alternatives. The primary function of a plasticizer is to

lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility.

Table 2: Comparative Mechanical Properties of Plasticized PVC (Illustrative)

Property PVC with DEHP

PVC with Non-
Phthalate
Alternative (e.g.,
DEHT)

PVC with TEGDB
(Expected)

Tensile Strength

(MPa)
20 - 30 22 - 32

Similar to non-

phthalate alternatives

Elongation at Break

(%)
300 - 450 350 - 500

Similar to non-

phthalate alternatives

Hardness (Shore A) 70 - 90 75 - 95
Similar to non-

phthalate alternatives
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Note: The values for TEGDB are expected based on its chemical similarity to other dibenzoate

plasticizers. Rigorous testing is required to establish definitive performance metrics.

Biocompatibility Evaluation
The biological evaluation of any medical device is governed by the ISO 10993 series of

standards. A risk-based approach should be adopted, starting with chemical characterization

and followed by a series of in vitro and in vivo tests.

Chemical Characterization (ISO 10993-18)
The first step is to identify and quantify all chemical constituents of the final, sterilized medical

device. This includes the base polymer, plasticizer (TEGDB), and any other additives or

residues.

Protocol: Extractables and Leachables Testing for TEGDB-Plasticized PVC

Objective: To identify and quantify substances that can be extracted from the medical device

under exaggerated and simulated-use conditions.

Materials:

Final, sterilized medical device (e.g., PVC tubing)

Extraction solvents:

Polar solvent (e.g., purified water)

Non-polar solvent (e.g., n-hexane)

Simulated body fluids (SBF) or blood-simulating fluids

Analytical instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis
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Procedure:

Sample Preparation: Cut the device into appropriate sizes to maximize surface area

exposure to the extraction solvent.

Extraction:

Place the prepared samples in extraction vessels with the chosen solvents.

Extraction conditions should be based on the intended use of the device (e.g., 37°C for a

specified duration for body-contact devices). Exaggerated conditions (e.g., elevated

temperature) may also be used.

Analysis:

Analyze the extracts using GC-MS and LC-MS to identify and quantify organic

extractables, including TEGDB and any potential degradation products.

Use ICP-MS to analyze for any inorganic leachables.

Reporting: Report all identified and quantified substances. This data will inform the

toxicological risk assessment.

Toxicological Risk Assessment (ISO 10993-17)
Based on the chemical characterization, a toxicological risk assessment is performed to

evaluate the potential adverse effects of the identified leachables. Safety Data Sheets (SDS)

for TEGDB and its components can provide initial toxicological information.

Table 3: Summary of Toxicological Data for Triethylene Glycol Dibenzoate and Related

Compounds
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Endpoint Result Compound

Acute Oral Toxicity (LD50, rat) > 2000 mg/kg Di(ethylene glycol) dibenzoate

Skin Irritation Not classified as an irritant Di(ethylene glycol) dibenzoate

Eye Irritation Causes serious eye irritation Di(ethylene glycol) dibenzoate

Mutagenicity (Ames test) Negative
Di(ethylene glycol)

dibenzoate[2]

Carcinogenicity Not classified as a carcinogen
Di(ethylene glycol)

dibenzoate[3]

Note: Data for the structurally similar di(ethylene glycol) dibenzoate is presented. Specific

toxicological testing of TEGDB is required for a complete risk assessment.

In Vitro Biocompatibility Testing
This test assesses the potential of the device to cause cell death.

Protocol: In Vitro Cytotoxicity Assay (MEM Elution)

Objective: To determine the cytotoxic potential of extracts from a TEGDB-plasticized medical

device.

Materials:

L929 mouse fibroblast cell line (or other appropriate cell line)

Minimal Essential Medium (MEM) supplemented with serum

Extracts from the medical device prepared according to ISO 10993-12

Positive control (e.g., organotin-stabilized PVC)

Negative control (e.g., high-density polyethylene)

Procedure:
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Cell Culture: Culture L929 cells to a near-confluent monolayer.

Extraction: Prepare extracts of the test material, positive, and negative controls in MEM at

37°C for 24 hours.

Exposure: Replace the culture medium in the cell monolayers with the prepared extracts.

Incubation: Incubate the cells for 24-48 hours.

Evaluation:

Qualitative: Observe the cells microscopically for changes in morphology, cell lysis, and

reduction in cell density. Grade the reactivity on a scale of 0 (no reactivity) to 4 (severe

reactivity).

Quantitative: Use a cell viability assay (e.g., MTT or XTT) to quantify the reduction in cell

viability compared to the negative control.

Acceptance Criteria: A reduction in cell viability of more than 30% is typically considered a

cytotoxic effect.

For blood-contacting devices, hemocompatibility testing is crucial. Key endpoints include

hemolysis, thrombosis (platelet activation and coagulation), and immunology (complement

activation).

Protocol: In Vitro Hemolysis Assay

Objective: To evaluate the potential of a TEGDB-plasticized medical device to cause red blood

cell lysis.

Materials:

Fresh human blood with anticoagulant (e.g., citrate)

Phosphate-buffered saline (PBS)

Device material
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Positive control (e.g., water for injection)

Negative control (e.g., polyethylene)

Procedure:

Blood Preparation: Prepare a diluted suspension of red blood cells in PBS.

Exposure: Incubate the device material with the red blood cell suspension at 37°C for a

defined period (e.g., 4 hours). Include positive and negative controls.

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

Analysis: Measure the absorbance of the supernatant at a wavelength specific for

hemoglobin (e.g., 540 nm) using a spectrophotometer.

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Acceptance Criteria: The acceptable level of hemolysis depends on the device category and

is defined in ISO 10993-4.

In Vivo Biocompatibility Testing
Based on the risk assessment and in vitro results, in vivo tests may be required. These can

include:

Irritation and Skin Sensitization (ISO 10993-10): To assess the potential for local irritation

and allergic reactions.

Systemic Toxicity (ISO 10993-11): To evaluate potential toxic effects in the whole body.

Implantation (ISO 10993-6): To assess the local tissue response to an implanted device.

These studies are typically conducted in animal models and should follow the specific protocols

outlined in the respective ISO standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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